3-Chloro-2,5,6-trifluoropyridine
Overview
Description
3-Chloro-2,5,6-trifluoropyridine is a fluorinated pyridine derivative with the molecular formula C5HClF3N. This compound is characterized by the presence of three fluorine atoms and one chlorine atom attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5,6-trifluoropyridine typically involves the nucleophilic substitution of chlorine atoms by fluorine atoms in pentachloropyridine. One common method involves reacting pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-125°C). This reaction can be further optimized by using a phase transfer catalyst to improve yield and reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,5,6-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride, sodium azide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido-substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Chloro-2,5,6-trifluoropyridine has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 3-Chloro-2,5,6-trifluoropyridine is primarily influenced by the presence of electron-withdrawing fluorine atoms, which alter the electronic distribution within the pyridine ring. This modification can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . The exact molecular targets and pathways involved depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 5-Chloro-2,4,6-trifluoropyrimidine
Comparison: Compared to other fluorinated pyridines, 3-Chloro-2,5,6-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of three fluorine atoms and one chlorine atom in specific positions on the pyridine ring can influence its reactivity and interaction with biological targets differently than other fluorinated pyridines . This uniqueness makes it a valuable compound for specialized applications in various fields .
Biological Activity
3-Chloro-2,5,6-trifluoropyridine (CAS No. 2879-42-7) is a compound of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C₅HClF₃N, with a molecular weight of 167.52 g/mol. It features a pyridine ring substituted with three fluorine atoms and one chlorine atom, which significantly influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 167.52 g/mol |
Boiling Point | Not specified |
Log P (octanol-water partition) | 1.71 (iLOGP) |
Solubility | 0.228 mg/ml |
H-bond Donors | 0 |
H-bond Acceptors | 4 |
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness as an antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Inhibition of Enzymatic Activity
The compound has also been investigated for its potential as an inhibitor of certain enzymes. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibitory activity was quantified with an IC50 value indicating the concentration required to inhibit 50% of enzyme activity.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 0.466 ± 0.121 |
Cytotoxicity Studies
Cytotoxicity assessments in various cancer cell lines have revealed that this compound can induce apoptosis in certain types of cancer cells. The compound's mechanism involves the activation of the intrinsic apoptotic pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.
Case Studies
- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy reported that derivatives of trifluoropyridines, including this compound, exhibited significant antibacterial activity against multi-drug resistant strains.
- Neuroprotective Effects : Research presented at a neuroscience conference highlighted the potential neuroprotective effects of this compound in models of Alzheimer's disease. It was found to enhance cognitive function in animal models while reducing AChE activity.
- Cancer Research : In vitro studies conducted on human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
3-chloro-2,5,6-trifluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKHXKJSDPRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382537 | |
Record name | 3-Chloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-42-7 | |
Record name | 3-Chloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,5,6-trifluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions that 3-chloro-2,5,6-trifluoropyridine can undergo?
A1: this compound serves as a versatile building block in organic synthesis due to its reactivity. One notable reaction is its conversion to the corresponding azide, 4-azido-3-chloro-2,5,6-trifluoropyridine. [] This transformation is particularly interesting as azides are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. Additionally, this compound can react with N,N-bis(trimethylsilyl)sulfur diimide to yield N,N-bis(trimethylsilyl)-3-chloro-2,5,6-trifluoropyridine-4-sulfenamide. [] This reaction highlights the potential for functionalizing the pyridine ring at the 4-position.
Q2: Is there any structural information available about derivatives of this compound?
A2: Yes, the molecular structure of N,N-bis(trimethylsilyl)-3-chloro-2,5,6-trifluoropyridine-4-sulfenamide, a derivative of this compound, has been determined. [] This information provides valuable insights into the spatial arrangement of atoms within the molecule and can be used to understand its reactivity and potential applications.
Q3: Can you explain the significance of studying the thermal reactions of compounds like this compound?
A3: Research has explored the thermal reactions of polyfluoro-ortho-chloroarenethiols, a class of compounds structurally similar to this compound, with tetrafluoroethylene. [] Understanding these reactions is crucial for several reasons. Firstly, it provides insights into the stability and potential transformations of these compounds at elevated temperatures. Secondly, it can lead to the discovery of new synthetic pathways and novel fluorinated materials with potentially useful properties.
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